(3-Ethoxy-4-methoxyphenyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQECMULEKNGSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674413 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915201-13-7 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Ethoxy-4-methoxyphenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound, a polysubstituted aromatic organoboron compound, serves as a pivotal building block in modern organic synthesis. Its structural complexity, featuring ethoxy and methoxy functionalities on the phenyl ring, makes it a valuable reagent for introducing this specific moiety into larger, more complex molecular architectures. Organoboron compounds, particularly boronic acids, have gained immense traction in both academic and industrial research due to their unique reactivity, stability, and relatively low toxicity.[1]

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][3] This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic chemistry, enabling the construction of biaryl systems and other conjugated structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] The electron-donating nature of the ether groups on the phenyl ring influences the electronic properties of the molecule, impacting its reactivity and the characteristics of the resulting products. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound define its handling, stability, and reactivity profile.

Core Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 915201-13-7 | [5][6][7] |

| Molecular Formula | C₉H₁₃BO₄ | [7] |

| Molecular Weight | 196.01 g/mol | [7] |

| Appearance | Typically a white to off-white solid/powder | [2] |

| Purity | Commonly available at ≥98% | [7] |

Stability and Storage

Like many boronic acids, this compound is generally stable under standard laboratory conditions.[8] However, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. For optimal integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]

Spectroscopic Profile

Spectroscopic analysis is crucial for structure verification and purity assessment. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be inferred from its functional groups and data on analogous compounds like 4-methoxyphenylboronic acid.[9][10][11][12]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A broad singlet for the two hydroxyl protons of the boronic acid group, B(OH)₂, would be observed. The aromatic region would display signals for the three protons on the phenyl ring. A singlet at approximately 3.8-3.9 ppm would correspond to the methoxy (-OCH₃) protons. The ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals. Aromatic carbon signals would appear in the typical downfield region (~110-160 ppm), with the carbon atom directly bonded to the boron atom showing a characteristic chemical shift. Signals for the methoxy and ethoxy carbons would be observed in the upfield region.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the vibrational frequencies of the functional groups. Key expected absorptions include a broad band around 3300 cm⁻¹ for the O-H stretching of the boronic acid, strong C-O stretching bands for the ether linkages, and B-O stretching vibrations typically found in the 1300-1400 cm⁻¹ region.[13]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to its calculated mass.[14]

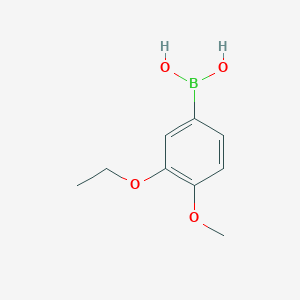

Caption: Chemical Structure of this compound.

Synthesis and Mechanism

Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by hydrolysis.[1]

General Synthetic Pathway

The most common and industrially scalable route involves a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping.

-

Precursor Selection: The synthesis starts with a suitably substituted aryl halide, such as 1-bromo-3-ethoxy-4-methoxybenzene.

-

Organometallic Formation: The aryl halide is treated with a strong organolithium base, like n-butyllithium, at very low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. This low temperature is critical to prevent unwanted side reactions.

-

Borylation: The highly nucleophilic aryllithium species is then added to a trialkyl borate, such as triisopropyl borate or trimethyl borate. The borate ester acts as the boron source.

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.

Caption: General workflow for the synthesis of arylboronic acids.

Example Experimental Protocol (Illustrative)

The following protocol is a representative, non-validated procedure based on established methodologies.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-ethoxy-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiated Intermediate Formation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Rationale: The low temperature is crucial to ensure selective lithium-halogen exchange over other potential reactions, such as nucleophilic attack on the solvent or other functional groups.

-

-

Borylation Step: Triisopropyl borate (1.2 eq) is added dropwise to the aryllithium solution, again keeping the temperature below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.

-

Rationale: The borate ester is the electrophile that "traps" the highly nucleophilic aryllithium species. Slow warming ensures the reaction proceeds to completion.

-

-

Hydrolysis and Isolation: The reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours until a precipitate forms. The organic solvent (THF) may be removed under reduced pressure. The resulting solid product is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.

-

Rationale: The acidic workup protonates the boronate ester, leading to the formation of the desired boronic acid, which often precipitates from the aqueous mixture.

-

Reactivity and Core Applications

The utility of this compound is dominated by its role in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate.[4][15]

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[15][16]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-determining step.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate this step.[16]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with an Aryl Bromide (Illustrative)

-

Reagent Setup: To a microwave vial or Schlenk flask are added this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2-3 eq).[17]

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF), is added.[4] The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

-

Rationale: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: The reaction vessel is sealed and heated to a temperature typically between 80-120 °C for several hours, with reaction progress monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Applications in Drug Discovery

Boronic acids are increasingly recognized as important pharmacophores in medicinal chemistry.[18][19] The boron atom can form reversible covalent bonds with nucleophilic residues (like the hydroxyl group of serine) in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.[1]

This compound provides a scaffold that can be elaborated into more complex drug candidates. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions within a target's binding pocket, potentially improving potency and selectivity. Furthermore, these groups can favorably modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[18] Its use in Suzuki coupling allows for the efficient synthesis of compound libraries for screening in drug discovery programs.[20]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed. Based on safety data for analogous compounds, this compound may cause skin, eye, and respiratory irritation.[8][21]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust during handling.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in the Suzuki-Miyaura coupling, make it an indispensable tool for the construction of complex molecular frameworks. Its utility extends from academic research to the industrial synthesis of high-value compounds, especially within the pharmaceutical and materials science sectors. A thorough understanding of its synthesis, handling, and reaction mechanisms allows chemists to leverage its full potential in creating novel molecules with tailored functions.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. 915201-13-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. calpaclab.com [calpaclab.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 10. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 21. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]

- 22. echemi.com [echemi.com]

Core Characteristics and Physicochemical Properties

An In-Depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)boronic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic organic chemistry, particularly in the realm of drug discovery and development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

This compound, identified by the CAS number 216458-03-0 , is a substituted phenylboronic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular structure, featuring both an ethoxy and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are advantageous in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 216458-03-0 |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Appearance | White to off-white powder |

| SMILES | CCO(c1cc(B(O)O)ccc1OC)C |

The presence of the boronic acid functional group (-B(OH)₂) is central to its utility, enabling it to participate in a variety of cross-coupling reactions. The electron-donating nature of the ethoxy and methoxy substituents can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

Synthesis Pathway: From Precursor to Product

The synthesis of this compound is typically achieved through a well-established organometallic route, starting from a halogenated precursor. A common and efficient method involves the lithiation of 4-bromo-2-ethoxy-1-methoxybenzene, followed by borylation.

The causality behind this experimental choice lies in the high reactivity of organolithium reagents, which readily undergo halogen-metal exchange with aryl bromides. The subsequent reaction with a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), followed by acidic workup, yields the desired boronic acid.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of the product can be confirmed at each key stage through appropriate analytical techniques (e.g., TLC, GC-MS).

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-ethoxy-1-methoxybenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is highly exothermic and must be controlled. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting lithium intermediate, add triisopropyl borate (B(OiPr)₃) dropwise, ensuring the temperature remains below -70 °C.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The reaction involves the coupling of an organoboron compound (in this case, this compound) with a halide or triflate, catalyzed by a palladium(0) complex. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is based on established literature procedures for the coupling of this compound with a bromo-substituted imidazo[1,2-a]pyridine derivative.

-

Reaction Setup: To a reaction vessel, add the bromo-substituted imidazo[1,2-a]pyridine (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 or 10:1 mixture of 1,4-dioxane and water. The use of water can be beneficial in many Suzuki-Miyaura reactions.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.

-

Heating: Heat the reaction mixture to a temperature of 100 °C and stir for 12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent. Combine the organic layers, dry over a drying agent, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This self-validating protocol ensures that the progress of the reaction can be monitored and the final product's identity and purity can be confirmed through standard analytical techniques. The use of a well-defined catalyst and base system, as cited in peer-reviewed literature, provides a high degree of confidence in the expected outcome.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of biologically active molecules. The 3-ethoxy-4-methoxyphenyl moiety is present in a number of compounds investigated for various therapeutic targets. For instance, it has been incorporated into imidazo[1,2-a]pyridine-based compounds that have been explored for their potential as inhibitors of certain kinases or other enzymes. The ability to readily form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures from this boronic acid derivative.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its well-defined properties, straightforward synthesis, and, most importantly, its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

(3-Ethoxy-4-methoxyphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Research

Introduction: The Expanding Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the arsenal of synthetic chemists, particularly within the realms of pharmaceutical discovery and materials science.[1][2] Their unique electronic properties, stability, and versatile reactivity have propelled them to the forefront of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3] This guide provides an in-depth technical exploration of a specific, highly functionalized boronic acid, (3-Ethoxy-4-methoxyphenyl)boronic acid, offering insights into its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application. This compound, a white to off-white crystalline solid, possesses a unique combination of substituents on the phenyl ring that modulate its reactivity and solubility.

| Property | Value | Source |

| Molecular Formula | C9H13BO4 | |

| Molecular Weight | 196.01 g/mol | [4] |

| CAS Number | 915201-13-7 | [4][5] |

| Appearance | White to off-white powder/crystals | N/A |

| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |

The ethoxy and methoxy groups, both electron-donating, influence the electronic nature of the boronic acid, impacting its performance in cross-coupling reactions. The precise molecular weight is crucial for accurate stoichiometric calculations in synthesis.

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[6] The following protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-3-ethoxy-4-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-ethoxy-4-methoxybenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the aryllithium intermediate.

-

Borylation: To the cold aryllithium solution, add trimethyl borate dropwise, again maintaining a temperature below -70 °C. After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Hydrolysis: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Slowly and carefully quench the reaction by adding 1 M HCl. Stir vigorously for at least 12 hours to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ether/hexanes).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

Arylboronic acids are pivotal intermediates in the synthesis of a vast array of organic molecules.[7][8] Their utility stems primarily from their participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][9] In this reaction, a boronic acid (or its ester) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The specific substitution pattern of this compound makes it a valuable building block for introducing this moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where such substituted phenyl rings are common pharmacophores. The ethoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the binding affinity and selectivity of a drug candidate.[2][10]

In materials science, the incorporation of this boronic acid can be used to tune the electronic and photophysical properties of organic materials, finding applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties and accessibility through established synthetic routes make it a reliable reagent for researchers in both academia and industry. The ability to introduce the 3-ethoxy-4-methoxyphenyl group into a wide range of molecular scaffolds via robust methods like the Suzuki-Miyaura coupling ensures its continued importance in the development of new pharmaceuticals and advanced materials. As the demand for novel, functionalized molecules grows, so too will the significance of specialized reagents like this compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 915201-13-7|this compound|BLD Pharm [bldpharm.com]

- 5. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. 5720-07-0|4-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Ethoxy-4-methoxyphenyl)boronic acid

Introduction

(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures, central to pharmaceutical and materials science research, necessitates a robust and reliable method for its structural characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analysis.

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. We will delve into the predicted chemical shifts and coupling patterns, offer field-proven insights into the practical aspects of sample preparation and data acquisition for boronic acids, and discuss the interpretation of the spectra in the context of common impurities and side products. This document is intended for researchers, scientists, and drug development professionals who synthesize or utilize this versatile reagent.

Molecular Structure and Predicted NMR Correlation

The structure of this compound, with its distinct functional groups, gives rise to a characteristic NMR fingerprint. The following diagram illustrates the molecular structure and the anticipated correlations between the protons and carbons, which we will explore in detail.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is crucial for confirming the substitution pattern of the aromatic ring and the integrity of the ethoxy and methoxy groups. The predicted chemical shifts (δ) are presented below, referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are based on the analysis of structurally similar compounds and established substituent effects.[1][2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Ar-H² | ~ 7.4 - 7.6 | d | ~ 8.0 | 1H | Aromatic |

| Ar-H⁵ | ~ 7.3 - 7.5 | dd | ~ 8.0, 2.0 | 1H | Aromatic |

| Ar-H⁶ | ~ 6.9 - 7.1 | d | ~ 2.0 | 1H | Aromatic |

| -OCH₂CH₃ | ~ 4.1 - 4.3 | q | ~ 7.0 | 2H | Ethoxy (methylene) |

| -OCH₃ | ~ 3.8 - 4.0 | s | - | 3H | Methoxy |

| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | ~ 7.0 | 3H | Ethoxy (methyl) |

| -B(OH)₂ | Variable (Broad) | s | - | 2H | Boronic acid |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton at position 2 (H²) is anticipated to be the most downfield, appearing as a doublet due to coupling with H⁶. The proton at position 5 (H⁵) will likely be a doublet of doublets, coupling to both H² and H⁶. The proton at position 6 (H⁶), being ortho to the boronic acid group, is also expected to be downfield and will likely appear as a doublet from coupling to H⁵.

-

Alkyl Region: The ethoxy group should present as a clean quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methoxy group will be a sharp singlet.

-

Boronic Acid Protons: The two protons of the boronic acid group (-B(OH)₂) are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with residual water in the solvent, sometimes leading to their signal being very broad or even undetectable.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | ~ 130 - 135 | Aromatic (C-B) |

| C2 | ~ 115 - 120 | Aromatic (C-H) |

| C3 | ~ 148 - 152 | Aromatic (C-OEt) |

| C4 | ~ 150 - 155 | Aromatic (C-OMe) |

| C5 | ~ 110 - 115 | Aromatic (C-H) |

| C6 | ~ 125 - 130 | Aromatic (C-H) |

| -OCH₂CH₃ | ~ 63 - 67 | Ethoxy (methylene) |

| -OCH₃ | ~ 55 - 58 | Methoxy |

| -OCH₂CH₃ | ~ 14 - 17 | Ethoxy (methyl) |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons bearing the oxygen atoms (C3 and C4) are expected to be the most downfield. The carbon attached to the boron atom (C1) is often difficult to observe due to quadrupolar relaxation of the boron nucleus, which can lead to a broadened and low-intensity signal.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Trustworthiness: A Self-Validating System

A reliable NMR spectrum of a boronic acid requires careful attention to sample preparation to avoid common pitfalls such as the formation of anhydrides (boroxines).

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, DMSO-d₆ or Methanol-d₄ are often preferred over CDCl₃. These coordinating solvents can help break up oligomeric species and boroxine anhydrides, leading to sharper and more interpretable spectra.

-

Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: A standard proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher sample concentration may be necessary.

-

Caption: Experimental workflow for NMR analysis of this compound.

Common Impurities and Spectral Artifacts

-

Boroxine Anhydrides: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is often reversible. The presence of boroxines can lead to broadened peaks or additional sets of signals in the NMR spectrum. Using a coordinating solvent like DMSO-d₆ or methanol-d₄ helps to break up these anhydrides and favor the monomeric boronic acid form.

-

Residual Solvents: Traces of solvents from the synthesis and purification, such as diethyl ether, ethyl acetate, or hexanes, are common impurities and their characteristic peaks should be identified.

-

Water: A peak corresponding to water will be present in most deuterated solvents. In DMSO-d₆, it typically appears around 3.33 ppm.

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials. The purity of the boronic acid, as confirmed by NMR, is critical for the success and efficiency of these coupling reactions.

Caption: Role of this compound in Suzuki-Miyaura coupling.

Conclusion

The NMR spectroscopic analysis of this compound provides a detailed picture of its molecular structure and is an indispensable tool for quality control. While a definitive, published spectrum for this specific compound remains elusive, a thorough understanding of NMR principles and data from analogous structures allows for a reliable prediction and interpretation of its ¹H and ¹³C NMR spectra. By following the outlined experimental protocols and being mindful of the unique chemical properties of boronic acids, researchers can confidently characterize this important synthetic building block.

References

An In-depth Technical Guide on the Solubility of (3-Ethoxy-4-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (3-ethoxy-4-methoxyphenyl)boronic acid, a critical parameter for its application in synthetic chemistry and drug development. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this versatile reagent.

Introduction to this compound: A Key Building Block

This compound is an important organoboron compound widely utilized in organic synthesis.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern medicinal chemistry for the synthesis of complex molecules and pharmaceutical intermediates.[2][3][4][5][6] The ethoxy and methoxy substituents on the phenyl ring influence its electronic properties and, consequently, its reactivity and physical characteristics, including solubility. A thorough understanding of its solubility is paramount for efficient and scalable synthetic protocols.

The Intricacies of Boronic Acid Solubility: Beyond Simple Dissolution

The solubility of boronic acids is a more complex phenomenon than that of many other organic compounds. Several factors govern their dissolution behavior, making a nuanced understanding essential for practical applications.

The Role of Solvent Polarity

As a general trend, the solubility of phenylboronic acids correlates with the polarity of the solvent.[7] Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents such as chloroform, and very low solubility in nonpolar hydrocarbon solvents.[7][8][9][10] The introduction of alkoxy groups, such as the ethoxy and methoxy groups in the title compound, can modulate this behavior, generally increasing solubility in many organic solvents compared to the parent phenylboronic acid.[11]

The Boronic Acid-Boroxine Equilibrium

A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7][8] This equilibrium is influenced by the solvent, temperature, and the specific substituents on the aryl ring.[7]

Caption: Reversible dehydration of boronic acid to its corresponding boroxine.

The solubility of the boronic acid and its corresponding boroxine can differ significantly, leading to challenges in obtaining reproducible solubility data.[7] Commercial boronic acids may exist as mixtures of the acid and its anhydride.[7]

Influence of Substituents

The nature and position of substituents on the phenyl ring have a marked effect on the properties of boronic acids, including their solubility.[11] The ethoxy and methoxy groups in this compound are expected to influence its solubility profile through a combination of electronic and steric effects.

Aqueous Solubility and pH Dependence

The aqueous solubility of boronic acids can be enhanced by the addition of polyols, such as mannitol, which form boronate esters.[12] This strategy is often employed in the formulation of boronic acid-containing drugs.[12] Furthermore, the solubility of boronic acids in aqueous media can be pH-dependent.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be inferred from the behavior of structurally related compounds like phenylboronic acid and its derivatives.[8][11]

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The polar nature of the ether oxygen can hydrogen bond with the hydroxyl groups of the boronic acid. |

| Ketones | Acetone, 2-Butanone | High | Similar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols can readily form hydrogen bonds with the boronic acid. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are less polar than ethers and ketones but can still solvate the boronic acid to some extent.[8] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor solvents for the polar boronic acid. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally unsuitable for dissolving boronic acids.[8] |

| Water | - | Low to Moderate | Solubility in water can be influenced by pH and the formation of boronate ions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the complexities of boronic acid solubility, experimental determination is crucial for accurate and reliable data. The dynamic (synthetic) method is a common and effective technique.[7][8][11]

Principle of the Dynamic Method

A biphasic sample of known composition (solute and solvent) is slowly heated with rigorous stirring. The temperature at which the solid phase completely dissolves, indicated by the disappearance of turbidity, is recorded as the solubility temperature for that specific composition.[7][8]

Caption: Workflow for the dynamic method of solubility determination.

Detailed Experimental Protocol

-

Preparation of Samples:

-

Accurately weigh various amounts of this compound into several sealed vials.

-

To each vial, add a precise volume or mass of the desired solvent to create a series of samples with known mole fractions.

-

-

Heating and Observation:

-

Place a vial in a temperature-controlled heating block equipped with a magnetic stirrer.

-

Begin heating the sample at a slow, constant rate (e.g., 0.5 °C/minute) while stirring vigorously.

-

Illuminate the sample to aid in the observation of turbidity.

-

Carefully monitor the sample for the disappearance of the last solid particles.

-

-

Data Recording and Analysis:

-

Record the temperature at which the solution becomes clear as the solubility temperature for that composition.

-

Repeat the measurement for each sample to ensure reproducibility.

-

Plot the mole fraction of the boronic acid against the corresponding solubility temperature to generate a solubility curve.

-

Practical Implications for Drug Development and Synthesis

A comprehensive understanding of the solubility of this compound is critical for several aspects of its application:

-

Reaction Optimization: The choice of solvent for Suzuki-Miyaura coupling and other reactions is often dictated by the solubility of the reactants.[7] Ensuring that the boronic acid is sufficiently soluble at the reaction temperature is key to achieving high yields and reproducible results.

-

Purification: Crystallization is a common method for purifying boronic acids. Knowledge of their solubility in different solvents is essential for selecting appropriate solvent systems for crystallization and for minimizing product loss.[8]

-

Formulation: For applications in drug development, understanding the aqueous solubility and how it can be modulated (e.g., through the use of co-solvents or excipients like mannitol) is crucial for developing suitable dosage forms.[12]

Conclusion

The solubility of this compound is a multifaceted property governed by solvent polarity, the dynamic equilibrium with its boroxine form, and the influence of its chemical structure. While general trends can be predicted, precise solubility data must be determined experimentally. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to effectively characterize and leverage the solubility of this important synthetic building block, thereby facilitating its successful application in research and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.se [fishersci.se]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [kuscholarworks.ku.edu]

The Duality of Boronic Acids: Versatility and Vulnerability

An In-depth Technical Guide to the Stability of (3-Ethoxy-4-methoxyphenyl)boronic acid

For: Researchers, scientists, and drug development professionals.

Abstract: this compound is a valuable building block in modern synthetic chemistry, particularly for its application in palladium-catalyzed cross-coupling reactions. However, like many organoboron compounds, its utility is intrinsically tied to its chemical stability. The degradation of this reagent can lead to diminished reaction yields, inconsistent results, and the introduction of process-related impurities. This guide provides a comprehensive examination of the factors governing the stability of this compound, detailing the primary degradation pathways—boroxine formation and protodeboronation. It offers field-proven protocols for storage, handling, and analytical quality control to ensure the integrity of the material and the reproducibility of its performance in critical synthetic applications.

Organoboronic acids are celebrated for their role in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their moderate reactivity, general stability to air and moisture compared to other organometallics, and favorable toxicological profile make them indispensable reagents in pharmaceutical and materials science.[3][4] The subject of this guide, this compound, offers a synthetically useful scaffold, bearing electron-rich substituents that influence its reactivity and stability.

Despite their relative stability, boronic acids are susceptible to specific degradation pathways that can compromise their purity and performance.[5][6] Understanding these pathways is not merely an academic exercise; it is a prerequisite for reliable process development, ensuring stoichiometric accuracy and minimizing downstream purification challenges.

Core Degradation Pathways

The stability of this compound is primarily influenced by two well-documented chemical processes: reversible dehydration to form boroxines and irreversible protodeboronation.

Boroxine Formation: A Reversible Equilibrium

The most common process affecting solid-state boronic acids is the intermolecular condensation of three molecules to form a cyclic trimeric anhydride, known as a boroxine.[5][7][8] This is a dehydration reaction that exists in equilibrium with the monomeric boronic acid.[8][9]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

-

Mechanism: The formation of the six-membered boroxine ring occurs through the elimination of three water molecules.[8][10] This process can be driven by heat or the use of a drying agent.[8] Conversely, the presence of water rapidly hydrolyzes the boroxine back to the active boronic acid monomer.[7][9][11]

-

Impact on Synthesis:

-

Stoichiometry: The presence of boroxine, which has a different molecular weight, means that weighing out the solid reagent can lead to an inaccurate molar quantity of the active monomer. This can directly result in lower-than-expected yields.

-

Solubility & Reactivity: Boroxines may have different solubility profiles and reactivity rates compared to the parent boronic acid. While they can participate in cross-coupling reactions, the reaction often proceeds via in situ hydrolysis back to the monomer.

-

Figure 1. The reversible equilibrium between a boronic acid and its corresponding boroxine trimer.

Protodeboronation: An Irreversible Loss

Protodeboronation is an irreversible degradation pathway involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5][12] For this compound, this results in the formation of 1-ethoxy-2-methoxybenzene as a key impurity.

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃

-

Mechanism: This reaction can be catalyzed by acid or base and is often accelerated by heat.[13][14] The electron-donating nature of the ethoxy and methoxy groups on the aromatic ring makes this compound particularly susceptible to protodeboronation, as electron-rich arenes are known to undergo this process more readily.[15][16][17]

-

Impact on Synthesis:

-

Yield Loss: This pathway represents a direct and irreversible loss of the active reagent.

-

Impurity Generation: The resulting aryl impurity can be challenging to separate from the desired product, complicating purification efforts.

-

Best Practices for Storage and Handling

To mitigate degradation and preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is essential.

Table 1: Recommended Storage and Handling Protocols

| Parameter | Protocol | Rationale and Scientific Justification |

| Temperature | Store at 2-8 °C. | Low temperatures decrease the rate of all chemical reactions, significantly slowing irreversible degradation like protodeboronation. |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes exposure to atmospheric moisture, which shifts the equilibrium away from the boroxine trimer. It also prevents potential oxidative degradation.[18] |

| Container | Use a tightly sealed, opaque or amber glass container. | Prevents the ingress of moisture and protects the compound from potential photolytic degradation, a general best practice for organic reagents. |

| Handling | Allow the container to warm to room temperature before opening. Handle quickly in a dry environment or glovebox. | Prevents condensation of atmospheric moisture onto the cold solid, which can accelerate both hydrolysis of boroxine and protodeboronation. |

| Chemical Environment | Avoid storage in the presence of strong acids, bases, or certain metals. | Both acidic and basic conditions are known to catalyze protodeboronation.[12][13][17] |

Experimental Workflows for Stability Assessment

Routine analytical testing is critical for quality control and for troubleshooting synthetic protocols. The following methods are recommended for assessing the purity and stability of this compound.

Qualitative and Semi-Quantitative Analysis by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a rapid and powerful tool for identifying the boronic acid, its boroxine, and the primary protodeboronation byproduct.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Boronic Acid: Identify the characteristic aromatic, ethoxy, and methoxy signals. The B(OH)₂ protons are often visible as a broad singlet in DMSO-d₆.

-

Boroxine: The presence of the boroxine may cause slight shifts or broadening of the aromatic signals. The absence or diminished integration of the B(OH)₂ signal relative to the aromatic protons can also indicate boroxine formation.

-

Protodeboronation Impurity: Search for the distinct signals corresponding to 1-ethoxy-2-methoxybenzene.

-

Quantification: The relative molar ratio of impurities can be estimated by comparing the integration of their characteristic peaks to that of the parent compound.

-

Quantitative Purity Determination by HPLC

For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound at a known concentration. Create a calibration curve by preparing a series of dilutions.

-

Sample Preparation: Accurately weigh and dissolve the test sample to a concentration within the calibration range.

-

Chromatographic Conditions (Typical):

-

Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution using Acetonitrile and Water (often with 0.1% formic or trifluoroacetic acid to improve peak shape).

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~254 nm).

-

Flow Rate: 1.0 mL/min.

-

-

Data Analysis: Plot the peak area of the standards versus their concentration to generate a calibration curve. Determine the concentration of the test sample from its peak area and calculate the purity as a weight percentage.

Figure 2. A generalized workflow for the quantitative analysis of boronic acid purity via HPLC.

Conclusion

While this compound is a powerful synthetic tool, its efficacy is dependent on its chemical integrity. The primary stability concerns—reversible boroxine formation and irreversible protodeboronation—are manageable through a disciplined approach to storage and handling. By implementing the protocols outlined in this guide, including low-temperature storage under an inert atmosphere and routine analytical verification by NMR and HPLC, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately leading to higher quality outcomes.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boroxine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of (3-Ethoxy-4-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethoxy-4-methoxyphenyl)boronic acid is a valuable synthetic intermediate, belonging to the versatile class of arylboronic acids. Its structure, featuring both ethoxy and methoxy substituents on the phenyl ring, makes it a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The electron-donating nature of these alkoxy groups significantly influences the electronic properties of the boronic acid, impacting its reactivity in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam couplings, common side reactions, and practical considerations for its use in the laboratory.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. While specific data for this exact molecule can be limited, general characteristics of similar arylboronic acids provide valuable guidance.

| Property | Value | Source |

| CAS Number | 915201-13-7 | [1][2][3] |

| Molecular Formula | C9H13BO4 | [3] |

| Molecular Weight | 196.01 g/mol | [3] |

| Appearance | Typically a white to off-white powder | [4] |

| Melting Point | Data not consistently available; related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C. | [5] |

| Stability | Arylboronic acids are generally stable solids but can be susceptible to protodeboronation, especially under basic aqueous conditions.[6][7] It is advisable to store the compound in a tightly sealed container in a cool, dry place. | [8] |

| Handling | Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area. | [8] |

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most prominent application of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an organic halide or triflate, proving indispensable for the synthesis of biaryl and substituted aromatic compounds.[7][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:[9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[9][11]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][12]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 915201-13-7|this compound|BLD Pharm [bldpharm.com]

- 3. 3-ETHOXY-4-METHOXYPHENYLBORONIC ACID | 915201-13-7 [chemicalbook.com]

- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Biological Activity of (3-Ethoxy-4-methoxyphenyl)boronic Acid Derivatives: A Focus on Phosphodiesterase 4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, leading to several FDA-approved drugs.[1] This guide delves into the biological activities of a specific, highly promising class of compounds: (3-Ethoxy-4-methoxyphenyl)boronic acid derivatives. The 3-ethoxy-4-methoxy substitution pattern is a privileged motif known to confer high-affinity binding to the active site of Phosphodiesterase 4 (PDE4), a critical regulator of inflammatory pathways.[2] We will explore the unique mechanism by which the boronic acid functional group facilitates potent, reversible inhibition of PDE4 through interaction with the enzyme's bimetal catalytic center.[3] Beyond their profound anti-inflammatory potential, this guide will also touch upon the broader biological profile of related boronic acid derivatives, including their application as anticancer agents.[4][5] This document serves as a technical resource, providing not only mechanistic insights but also detailed, field-proven experimental protocols for evaluating the biological activity of these compounds, thereby empowering researchers in their drug discovery efforts.

Part 1: The Boronic Acid Moiety in Modern Drug Discovery

The journey of boron-containing compounds from chemical curiosities to clinical staples has been transformative for drug design.[6] Initially met with skepticism due to perceived toxicity, this view has been thoroughly demystified, largely catalyzed by the success of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[4] This approval paved the way for a new class of therapeutics, with several other boronic acid-based drugs now in clinical use, including Crisaborole for atopic dermatitis and Vaborbactam, a β-lactamase inhibitor.[7]

The utility of boronic acids stems from their unique electronic structure. The boron atom possesses a vacant p-orbital, rendering it a mild Lewis acid.[4] This allows it to form a reversible, covalent bond with nucleophilic groups, such as the hydroxyl group of a serine residue or a metal-activated water molecule within an enzyme's active site.[8][9] This ability to form a stable yet reversible bond is a key differentiator from many traditional inhibitors. Furthermore, the trigonal planar boronic acid can adopt a tetrahedral geometry upon binding, effectively mimicking the high-energy tetrahedral transition states of many enzymatic hydrolysis reactions, making these compounds potent transition-state inhibitors.[10][11]

Part 2: The (3-Ethoxy-4-methoxyphenyl) Scaffold: A Privileged Motif for PDE4 Inhibition

Phosphodiesterase 4 (PDE4): A Key Regulator of Inflammation

The cyclic nucleotide phosphodiesterase (PDE) superfamily of enzymes are crucial regulators of intracellular signaling.[3] They function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, comprising four subtypes (PDE4A, B, C, and D), is specific for the degradation of cAMP and is predominantly expressed in immune and inflammatory cells, such as T-cells, monocytes, and neutrophils, as well as in airway smooth muscle cells and keratinocytes.[3][12]

By degrading cAMP, PDE4 terminates its downstream signaling, which includes the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These pathways collectively suppress the inflammatory response. Consequently, inhibiting PDE4 elevates intracellular cAMP levels, leading to a potent anti-inflammatory effect characterized by the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-5, IL-10), and interferon-gamma (IFN-γ).[13][14] This makes PDE4 a highly attractive therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2][12]

The cAMP Signaling and PDE4 Inhibition Pathway

Caption: The PDE4-mediated cAMP signaling pathway and its inhibition.

Significance of the 3-Ethoxy-4-methoxy Motif

The 3,4-dialkoxyphenyl group, particularly the 3-ethoxy-4-methoxy arrangement, is a well-established pharmacophore for high-affinity PDE4 inhibition. This "catechol-diether" moiety fits snugly into a hydrophobic pocket within the PDE4 active site, engaging in critical van der Waals interactions. The methoxy group often forms a key hydrogen bond with the side chain of an invariant glutamine residue, an interaction essential for anchoring the inhibitor. Roflumilast and Apremilast, both approved PDE4 inhibitors, feature variations of this core structure, underscoring its importance for potent and selective enzyme binding.[2] Combining this privileged scaffold with a boronic acid warhead creates a powerful strategy for developing novel, high-potency PDE4 inhibitors.

Part 3: Mechanism of Action: Boron-Mediated PDE4 Inhibition

The active site of PDE4 contains a bimetal center, typically coordinated by zinc (Zn²⁺) and magnesium (Mg²⁺) ions, which in turn activates a key water molecule.[3] This metal-activated hydroxide ion acts as the nucleophile that attacks the phosphodiester bond of cAMP, initiating its hydrolysis.

Classical catechol-based inhibitors work by chelating these metal ions. Boronic acid derivatives, however, employ a distinct and elegant mechanism. The Lewis acidic boron atom of the inhibitor directly interacts with the metal-bound hydroxide ion.[7][13] This forms a reversible tetrahedral boronate adduct, effectively trapping the catalytic water molecule and preventing it from attacking the cAMP substrate. This unique binding mode, confirmed by co-crystal structures of benzoxaboroles with PDE4B, accounts for the high potency of these compounds.[3][14]

Boronic Acid Interaction with the PDE4 Active Site

Caption: Boronic acid inhibitor binding within the PDE4 active site.

Part 4: Broader Biological Profile: Anticancer and Other Activities

While PDE4 inhibition is a primary application, the versatility of the boronic acid moiety allows for engagement with other biological targets.

-

Anticancer Activity : Boronic acids are potent inhibitors of the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.[4] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis in cancer cells.[4][9] Chalcone-boronic acid hybrids, for example, have demonstrated significant cytotoxic activity against various human cancer cell lines, including oral squamous cell carcinoma.[5]

-

Antibacterial Activity : The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Boronic acid transition-state inhibitors (BATSIs) have emerged as a promising strategy against bacterial β-lactamases, the enzymes responsible for inactivating β-lactam antibiotics like penicillin.[11] By mimicking the tetrahedral intermediate of β-lactam hydrolysis, these inhibitors can restore the efficacy of existing antibiotics.[8]

Part 5: Experimental Protocols for Activity Assessment

To validate the biological activity of novel this compound derivatives, a tiered approach involving enzymatic, cellular, and cytotoxicity assays is recommended.

Protocol 1: In Vitro PDE4B Enzyme Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on recombinant human PDE4B.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4B. In the presence of an inhibitor, the rate of hydrolysis decreases, resulting in a sustained fluorescent signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

-

Assay Plate Preparation: In a 384-well, low-volume black plate, add 2 µL of diluted compound or DMSO (for positive and negative controls).

-

Enzyme Addition: Add 8 µL of assay buffer containing recombinant human PDE4B enzyme to all wells except the negative control (add buffer only). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Substrate Addition: Add 10 µL of assay buffer containing the FAM-cAMP substrate to all wells to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar) pre-set to 30°C. Read kinetic fluorescence (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V) for each well from the linear phase of the kinetic curve. Plot the percent inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for PDE4B Inhibition Assay

Caption: Workflow for the in vitro PDE4B enzymatic inhibition assay.

Protocol 2: Cellular Anti-inflammatory Activity (TNF-α Inhibition)

This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated human immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release pro-inflammatory cytokines, including TNF-α. A PDE4 inhibitor will increase intracellular cAMP, suppressing this response.

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

-

Cell Plating: Plate PBMCs in a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well.

-

Compound Treatment: Add serially diluted test compounds to the wells. Incubate for 1 hour at 37°C, 5% CO₂.

-

Cell Stimulation: Add LPS to all wells (final concentration 100 ng/mL), except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release relative to the LPS-stimulated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTS Assay)

This protocol assesses the cytotoxic or cytostatic effects of a compound on a cancer cell line (e.g., SCC-25).

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

-

Cell Plating: Seed SCC-25 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serially diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Bortezomib).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.

-

Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂ until color development is sufficient.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Part 6: Data Synthesis and Interpretation

The biological activities of a series of hypothetical this compound derivatives are summarized below. This table illustrates how data from the described protocols can be presented for comparative analysis.

| Compound ID | R-Group Modification | PDE4B IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | SCC-25 Cytotoxicity IC₅₀ (µM) |

| REF-01 | -H | 25.4 | 150.2 | > 50 |

| DER-02 | -F (para-Aryl) | 10.1 | 85.6 | > 50 |

| DER-03 | -CN (para-Aryl) | 2.5 | 22.8 | 45.7 |

| DER-04 | -NH₂ (para-Aryl) | 48.9 | 255.1 | > 50 |

| Rolipram | Control | 110.0 | 450.0 | > 50 |

Interpretation:

-

A strong correlation between enzymatic (PDE4B) and cellular (TNF-α) inhibition is expected and observed, validating the mechanism of action.

-

Electron-withdrawing groups (e.g., -CN in DER-03) on a distal aryl ring appear to enhance PDE4 inhibitory potency.

-

The compounds show high selectivity for their anti-inflammatory target, with cytotoxicity only observed at much higher concentrations (micromolar vs. nanomolar), indicating a favorable therapeutic window.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds for the development of novel anti-inflammatory agents. Their combination of a PDE4-privileged scaffold with a boron warhead that utilizes a unique, reversible covalent binding mechanism provides a powerful platform for achieving high potency. The experimental framework provided herein offers a robust system for identifying and characterizing lead candidates.

Future work should focus on optimizing the pharmacokinetic properties of these derivatives to improve their drug-like characteristics. Furthermore, exploring modifications to the boronic acid moiety itself, such as its conversion to cyclic boronic esters (benzoxaboroles), may enhance cell permeability and metabolic stability, further solidifying the therapeutic potential of this remarkable chemical class.

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron‐based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center – ScienceOpen [scienceopen.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of (3-Ethoxy-4-methoxyphenyl)boronic acid

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize (3-Ethoxy-4-methoxyphenyl)boronic acid. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond procedural steps to explain the underlying principles and rationale for data interpretation, ensuring robust and reliable compound verification.

Introduction: The Significance of this compound